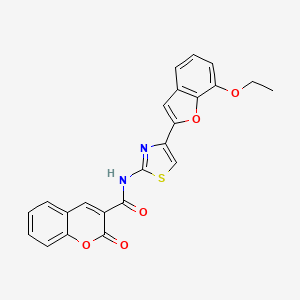
4-((5-cyanopyridin-2-yl)oxy)-N-(3-phenylpropyl)piperidine-1-carboxamide
カタログ番号 B2399165
CAS番号:
1421477-99-7
分子量: 364.449
InChIキー: NAEUIEBFTWLGEI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((5-cyanopyridin-2-yl)oxy)-N-(3-phenylpropyl)piperidine-1-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
科学的研究の応用
Synthesis and Molecular Docking
- A study by Jayarajan et al. (2019) explored the synthesis of similar cyanopyridine derivatives. They were investigated for non-linear optical properties and molecular docking analyses. The docking studies showed interactions near the colchicine binding site of tubulin, indicating potential in the inhibition of tubulin polymerization and anticancer activity.
PET Imaging of Microglia
- In the realm of neuroimaging, Horti et al. (2019) developed a PET radiotracer specific for CSF1R, a microglia-specific marker, using a compound structurally similar to the one . This tool is significant for imaging reactive microglia and studying neuroinflammation in various neuropsychiatric disorders.
Investigation of Tubulin Inhibitors
- Research by Krasavin et al. (2014) introduced a new chemical class of tubulin inhibitors, which includes 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides. They demonstrated antiproliferative properties by inhibiting tubulin and causing an increase in mitotic cells in leukemia cell lines.
Novel Synthesis Techniques
- The work of Ito et al. (2002) showcases a practical synthesis method for a compound structurally related to the one . This synthesis approach may be relevant for producing similar compounds efficiently.
Applications in Cancer Research
- The study by Dimmock et al. (1998) synthesized a series of compounds, including piperidine derivatives, demonstrating significant cytotoxicity towards various cancer cells. These compounds represent a new class of cytotoxic agents with potential applications in cancer treatment.
特性
IUPAC Name |
4-(5-cyanopyridin-2-yl)oxy-N-(3-phenylpropyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c22-15-18-8-9-20(24-16-18)27-19-10-13-25(14-11-19)21(26)23-12-4-7-17-5-2-1-3-6-17/h1-3,5-6,8-9,16,19H,4,7,10-14H2,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEUIEBFTWLGEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C#N)C(=O)NCCCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((5-cyanopyridin-2-yl)oxy)-N-(3-phenylpropyl)piperidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

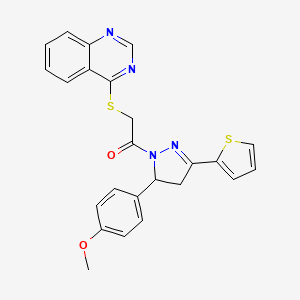
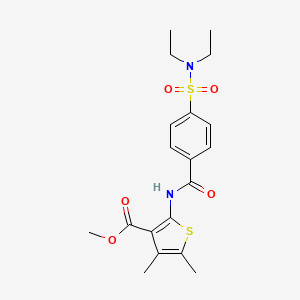
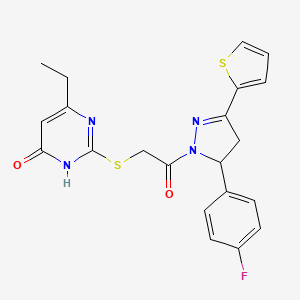
![Methyl 2-(2-(8-(4-ethoxyphenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamido)benzoate](/img/structure/B2399088.png)

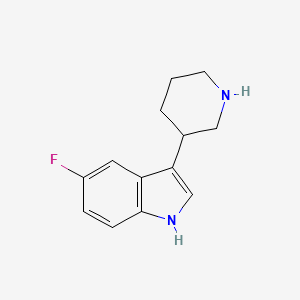
![N'-[1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2399091.png)
![7-(4-fluorobenzoyl)-5-(3-methylbenzyl)[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2399092.png)

![2-[3-(3-methylbutyl)-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2399094.png)
![2-methyl-N-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2399095.png)
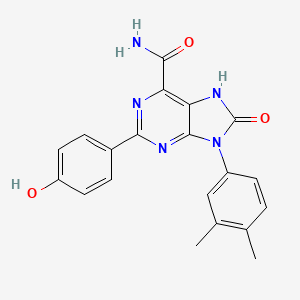
![3-methyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2399102.png)
